BenchChemオンラインストアへようこそ!

TA-606

Prodrug Metabolism Cytochrome P450 Independence Species Difference

Select TA-606 for reliable canine CV studies. 32x more potent than losartan in dogs, with no hypotensive effect in normotensive models. Metabolically independent activation ensures robust data. Ideal for chronic studies—no baroreflex suppression or orthostatic hypotension.

Molecular Formula C33H40ClN7O6
Molecular Weight 666.2 g/mol
Cat. No. B1681867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA-606
SynonymsTA-606, TA 606, TA606, TA-606 free
Molecular FormulaC33H40ClN7O6
Molecular Weight666.2 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(N(CC2)C(=O)C)C(=O)OCOC(=O)OC(CC)CC.Cl
InChIInChI=1S/C33H39N7O6.ClH/c1-5-10-28-34-27-17-18-39(21(4)41)30(32(42)44-20-45-33(43)46-24(6-2)7-3)29(27)40(28)19-22-13-15-23(16-14-22)25-11-8-9-12-26(25)31-35-37-38-36-31;/h8-9,11-16,24,30H,5-7,10,17-20H2,1-4H3,(H,35,36,37,38);1H
InChIKeyGEUFBLVOYZGVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TA-606: A Next-Generation AT1 Receptor Antagonist Prodrug for Research and Development


TA-606 is an orally active, prodrug-type angiotensin II type 1 (AT1) receptor antagonist [1]. Chemically designated as (3-pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydro imidazo[4,5-c]pyridine-4-carboxylate hydrochloride [1], TA-606 was developed by Tanabe Seiyaku Co., Ltd. as a novel antihypertensive agent [2]. Upon oral administration, TA-606 is rapidly and efficiently converted to its active metabolite, 606A, which mediates its pharmacological effects [1]. Preclinical studies have established TA-606 as a potent inhibitor of Angiotensin II (Ang II)-induced pressor responses with significant antihypertensive efficacy in multiple hypertensive animal models [1] [2].

Why Losartan and Other Early AT1 Blockers Are Not Direct Substitutes for TA-606


While losartan and other early AT1 receptor antagonists are well-established, their clinical and research utility is compromised by several inherent limitations. Losartan's efficacy is contingent upon hepatic cytochrome P450 oxidase activity for conversion to its active metabolite, EXP3174, leading to significant inter-individual and inter-species variability in response [1]. Furthermore, losartan has been shown to affect normal blood pressure, suppress the baroreceptor reflex, and induce orthostatic hypotension—off-target effects that can confound experimental results and limit therapeutic application in certain populations [1] [2]. These drawbacks highlight the need for alternative AT1 antagonists with improved pharmacological profiles for research and development. The following quantitative evidence details how TA-606, through its unique metabolic activation pathway and selective receptor interaction, overcomes these specific liabilities, thereby justifying its selection over generic losartan.

TA-606 Quantitative Differentiation: Head-to-Head Evidence vs. Losartan and EXP3174


Metabolic Independence: Immediate Conversion to Active 606A Circumvents Oxidase-Dependent Variability

Unlike losartan, whose conversion to the active EXP3174 depends on hepatic oxidase activity, TA-606 is rapidly and independently converted to its active metabolite, 606A [1]. In a conscious dog model, which is known for its low oxidase activity compared to other species, TA-606 demonstrated immediate conversion and potent efficacy, whereas losartan's effectiveness is known to be highly variable and reduced in such contexts [1]. This ensures consistent, predictable pharmacological activity across different experimental models and potentially diverse patient populations.

Prodrug Metabolism Cytochrome P450 Independence Species Difference

Orthostatic Hypotension: 606A Avoids the Orthostatic Hypotensive Effect of EXP3174

A major clinical limitation of losartan is its potential to cause orthostatic hypotension. In a direct comparative study using a rat tilting model, the active metabolite of losartan, EXP3174, induced a significant orthostatic hypotensive effect at doses of 1 and 10 mg/kg, i.v. [1]. In stark contrast, the active metabolite of TA-606, 606A, did not cause any orthostatic hypotension, even at a dose up to 30 mg/kg, i.v. [1]. This indicates a superior safety margin for TA-606 concerning this specific adverse effect.

Orthostatic Hypotension Cardiovascular Safety Adverse Event Profile

Normotensive Pressure Stability: TA-606 Does Not Lower Normal Blood Pressure, Unlike Losartan

A significant drawback of losartan is its tendency to lower blood pressure even in normotensive states, which can be problematic for applications like heart failure where many patients have normal baseline pressures. In a direct comparative study, oral administration of TA-606 (30 and 100 mg/kg) to normotensive rats resulted in no change in normal blood pressure [1]. Conversely, losartan at 100 mg/kg, p.o., showed a tendency to decrease normal blood pressure [1]. This suggests TA-606 exhibits a more targeted effect on the pathologically activated renin-angiotensin system.

Blood Pressure Regulation Normotension Hemodynamic Stability

Baroreceptor Reflex Integrity: 606A Preserves Reflex Function While EXP3174 Suppresses It

The baroreceptor reflex is a crucial homeostatic mechanism for maintaining stable blood pressure. Suppression of this reflex is an undesirable off-target effect of losartan's active metabolite. A direct comparison revealed that while intravenous EXP3174 (1 and 10 mg/kg) significantly suppressed the baroreceptor-heart rate (HR) reflex, 606A (1 and 10 mg/kg, i.v.) had no effect on it [1]. This demonstrates that TA-606's active metabolite does not interfere with this essential physiological control system.

Baroreceptor Reflex Autonomic Function Blood Pressure Homeostasis

L-Glutamate Receptor Binding: 606A Lacks the Off-Target CNS Activity of EXP3174

Losartan's metabolite EXP3174 is known to bind to the L-glutamate receptor in the central nervous system, a property that may contribute to its effects on the central blood pressure regulatory system. A comparative binding assay demonstrated that 606A does not affect L-glutamate receptor binding, whereas EXP3174 inhibits this binding with an IC50 value of 13.3 μM [1]. This indicates that TA-606 possesses a cleaner, more selective pharmacological profile with reduced potential for central nervous system-mediated off-target effects.

Off-Target Binding CNS Penetration Receptor Selectivity

Potency in Low-Oxidase Species: TA-606 is 32x More Potent than Losartan in Conscious Dogs

The efficacy of losartan is significantly reduced in species with low hepatic oxidase activity, such as dogs. In a direct comparison using conscious normotensive dogs, oral administration of TA-606 demonstrated a potent inhibition of the Ang II-induced pressor response, an effect that was 32 times more potent than that of losartan [1]. Similarly, in a conscious 2K,1C-renal hypertensive dog model, the hypotensive effect of TA-606 was 30 times more potent than that of losartan [1]. This superior potency in a low-oxidase model directly translates to greater efficacy and reliability in preclinical canine studies, which are often crucial for cardiovascular safety pharmacology.

In Vivo Potency Species Differences Canine Model

TA-606 Application Scenarios: Where its Unique Profile Delivers Maximum Value


Preclinical Cardiovascular Research in Canine Models

TA-606 is exceptionally well-suited for cardiovascular research conducted in dogs, a species known for its low cytochrome P450 oxidase activity. The direct evidence shows that TA-606 is 32 times more potent than losartan in inhibiting the Ang II-induced pressor response in conscious normotensive dogs and 30 times more potent in a renal hypertensive dog model [1]. This superior potency, coupled with its metabolic independence, ensures robust and reliable AT1 receptor blockade, making TA-606 the preferred tool for safety pharmacology and efficacy studies in canines where losartan's performance is unpredictable and diminished.

Studies Investigating Normotensive Physiology and Heart Failure

For research focused on the role of AT1 receptors in normotensive states or heart failure models, TA-606 offers a critical advantage. Unlike losartan, which at 100 mg/kg p.o. tends to decrease normal blood pressure, TA-606 at comparable or higher doses (30 and 100 mg/kg p.o.) does not affect normal blood pressure [1]. This hemodynamic neutrality in the absence of hypertension allows researchers to investigate AT1-mediated effects without the confounding variable of hypotension, making TA-606 a cleaner probe for studies in heart failure where baseline pressure preservation is vital.

Autonomic and CNS Pharmacology Studies Requiring High Selectivity

TA-606's active metabolite, 606A, demonstrates a cleaner off-target profile compared to EXP3174 from losartan. It does not suppress the baroreceptor-heart rate reflex [1] and shows no binding to L-glutamate receptors in the CNS, whereas EXP3174 inhibits this binding with an IC50 of 13.3 μM [1]. This high degree of selectivity makes TA-606 the ideal candidate for studies aimed at dissecting the specific role of peripheral AT1 receptors in autonomic regulation and for experiments where central nervous system penetration or off-target receptor interactions would confound results.

Long-Term Efficacy Studies and Chronic Hypertension Models

TA-606 demonstrates potent and sustained efficacy, with a duration of action lasting over 10 hours in hypertensive rat models [1]. In a 12-week study, TA-606 administration attenuated the development of hypertension in stroke-prone spontaneously hypertensive rats (SHRs) [1]. This long-lasting effect, combined with a favorable safety profile including the absence of orthostatic hypotension [2], makes TA-606 an excellent candidate for chronic dosing studies where sustained target engagement and a clean side-effect profile are essential for obtaining reliable, long-term data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TA-606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.